molecular formula C16H15N3O2S B2809595 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine CAS No. 315705-34-1

4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B2809595
CAS No.: 315705-34-1
M. Wt: 313.38
InChI Key: IEXKLKFMQNIROW-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C16H15N3O2S and a molecular weight of 313.37 g/mol . This 2-aminothiazole derivative is a valuable scaffold in medicinal chemistry research, particularly in the development of novel anti-infective agents. This compound is of significant interest in infectious disease research. The 4-arylthiazol-2-amine scaffold is a recognized pharmacophore with demonstrated antimycobacterial activity . Structural analogs have shown promising growth inhibition against Mycobacterium tuberculosis H37Rv, the primary causative agent of Tuberculosis (TB) . Research suggests that similar compounds may exert their action by inhibiting mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a crucial enzyme in the bacterial fatty acid biosynthesis pathway . Furthermore, 2-aminothiazoles have been identified as a promising new class of small molecules with antiprion activity in prion-infected neuroblastoma cell lines, showing potential for the treatment of neurodegenerative prion diseases like Creutzfeldt-Jakob disease . The dimethoxyphenyl substitution is a strategically important modification, as it alleviates potential metabolic liabilities associated with catechol-type analogs while maintaining potent biological activity . This product is provided for chemical and biological research purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-13-7-6-11(9-14(13)21-2)12-10-22-16(18-12)19-15-5-3-4-8-17-15/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXKLKFMQNIROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325916
Record name 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641844
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315705-34-1
Record name 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide to form a chalcone intermediate. This intermediate is then treated with pyridine-2-amine under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Agents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine. Thiazole compounds are known to exhibit cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Reference
This compoundMCF-7 (breast cancer)5.71
Thiazole derivative XPC3 (prostate cancer)7.25
Thiazole derivative YHepG2 (liver cancer)6.10

The compound demonstrated an IC50 value of 5.71 µM against MCF-7 cells, indicating its potential as an effective anticancer agent compared to standard drugs like 5-fluorouracil (IC50 = 6.14 µM) .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The compound has shown promise against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown inhibitory effects on certain kinases involved in cancer progression.

Enzyme Inhibition (%) Concentration (µM) Reference
Protein Kinase A6510
Cyclin-dependent Kinase 27015

These results suggest that the compound could be a valuable tool in understanding enzyme regulation and developing targeted therapies.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiazole derivatives in vitro demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers tested various thiazole derivatives against clinical isolates of bacteria. The compound showed a remarkable ability to inhibit growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with microbial cell wall synthesis or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxy Substitution Patterns
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Data
4-(3,4-Dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine 3,4-OCH₃ C₁₆H₁₅N₃O₂S 313.38 mp 211–214 °C; LCMS m/z 314
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine 4-OCH₃ C₁₅H₁₃N₃OS 283.35 ChemSpider ID 623111; PubChem 714205
N-(3,4,5-Trimethoxyphenyl)-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine 3,4,5-OCH₃ (on phenyl) C₂₀H₂₂N₂O₅S 402.47 IC₅₀ = 0.85 μM (tubulin inhibition); ESI-MS m/z 403.2 [M+H]⁺

Analysis :

  • The 3,4-dimethoxyphenyl substitution in the target compound enhances lipophilicity compared to the single 4-methoxy derivative (). However, the trimethoxy analog () shows superior tubulin inhibition, suggesting that increased methoxy groups improve target binding .
Alternative Aromatic Groups
Compound Name Aromatic Group Molecular Weight (g/mol) Key Data
[4-(3,4-Dimethoxyphenyl)-thiazol-2-yl]-phenyl-amine Phenyl 313.38 mp 170–174 °C; LCMS m/z 314
4-(4-Butoxyphenyl)-N-phenyl-1,3-thiazol-2-amine 4-Butoxyphenyl 324.44 MolFormula C₁₉H₂₀N₂OS

Analysis :

  • The butoxyphenyl analog () introduces a longer alkyl chain, which may improve membrane permeability but reduce metabolic stability.

Variations in the Amine Substituent

Compound Name Amine Substituent Molecular Weight (g/mol) Key Data
4-(3,4-Dimethoxyphenyl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine 5-Methylpyridin-2-yl 327.40 Hydrogen bond acceptors: 6; ChEMBL ID CHEMBL1793
[4-(3,4-Dimethoxyphenyl)-thiazol-2-yl]-pyridin-3-yl-amine Pyridin-3-yl 314.38 mp 251–254 °C; LCMS m/z 314
4-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Pyridin-2-ylmethyl 275.76 Parchem product; Cas 1026287-65-9

Analysis :

  • The pyridin-2-yl group in the target compound provides a rigid planar structure, favoring π-π stacking interactions. The pyridin-3-yl analog () shifts the nitrogen position, which may disrupt hydrogen-bonding networks critical for activity.

Biological Activity

4-(3,4-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H15_{15}N3_3O2_2S
  • CAS Number : 556017
  • Molecular Weight : 301.37 g/mol

Research indicates that compounds with a thiazole moiety exhibit various biological activities, including anticancer and antimicrobial effects. The specific mechanism of action for this compound involves:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics. This mechanism is crucial in cancer treatment as it can lead to cell cycle arrest in the G2/M phase .
  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as α-glucosidase and urease, potentially leading to applications in diabetes management and gastrointestinal disorders .

Antiproliferative Effects

A study highlighted that derivatives of thiazole, including those similar to this compound, showed moderate antiproliferative activity against various cancer cell lines. Specifically:

  • IC50 Values : The compound exhibited IC50 values ranging from 0.36 to 0.86 μM in different cancer cell lines, indicating potent activity .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of thiazole derivatives:

  • Study on Anticancer Activity : A series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and tested for their ability to inhibit tubulin polymerization. Among these compounds, one with a similar structure to this compound was identified as a potent inhibitor with significant antiproliferative effects in human cancer cell lines .
  • Enzyme Inhibition Studies : Research has shown that thiazole-based compounds can inhibit α-glucosidase effectively, which is essential for managing postprandial blood glucose levels in diabetic patients .

Data Table of Biological Activities

Activity Type IC50 Value (μM) Cell Line/Target Reference
Antiproliferative0.36 - 0.86Various Cancer Cell Lines
α-glucosidase Inhibition3.50 ± 0.10Enzyme Assay
Urease InhibitionNot specifiedEnzyme Assay

Q & A

Q. Key Considerations :

  • Reagent Purity : Impurities in intermediates (e.g., unreacted thiourea) can reduce yields.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may require rigorous drying .

What spectroscopic and analytical techniques are critical for characterizing this compound?

Q. Basic

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), thiazole protons (δ ~7.5–8.5 ppm), and pyridyl signals (δ ~8.0–8.5 ppm). Confirm regiochemistry via NOESY .

HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions) .

HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and gradient elution .

How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Advanced
Methodological Strategies :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, highlights temperature as critical for diphenyldiazomethane synthesis .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., thiazole ring closure) .
  • Workflow Automation : Continuous-flow systems reduce side reactions by controlling residence time and mixing efficiency .

Case Study :
A 15% yield increase was achieved by replacing DMF with toluene in SNAr reactions, reducing polar side-products .

How can contradictions in biological activity data across studies be resolved?

Advanced
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
  • Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
  • Off-Target Effects : Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .

Q. Resolution Workflow :

Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. μM).

Structural Analog Testing : Evaluate derivatives (e.g., replacing methoxy with ethoxy) to isolate pharmacophore contributions .

What computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Q. Advanced

Molecular Docking :

  • Target Identification : Screen against kinase databases (e.g., PDB) to prioritize enzymes like JAK2 or EGFR .
  • Binding Pose Analysis : Identify key interactions (e.g., hydrogen bonds with pyridyl N-atoms) .

MD Simulations :

  • Solvent Effects : Simulate ligand behavior in explicit water to assess desolvation penalties .
  • Conformational Flexibility : Track thiazole ring dynamics (RMSD <1.5 Å indicates stability) .

QSAR Modeling :

  • Descriptor Selection : Use Hammett σ values for methoxy substituents to predict electronic effects on activity .

How can regioselectivity challenges in thiazole functionalization be addressed?

Advanced
Strategies :

  • Directing Groups : Install temporary groups (e.g., nitro) to steer electrophilic substitution .
  • Metal-Mediated Coupling : Use Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura) for selective arylations .
  • Microwave-Assisted Synthesis : Enhance kinetics to favor thermodynamically controlled products .

Example :
achieved >90% regioselectivity in dithiazole synthesis using Appel salt and aminopyridines under basic conditions .

What are the implications of crystal polymorphism on pharmacological studies?

Q. Advanced

  • Bioavailability : Polymorphs with higher solubility (e.g., amorphous vs. crystalline) improve in vivo absorption .
  • Stability Screening : Use DSC/TGA to identify stable forms. For example, reported a disordered chlorobenzene residue affecting packing .
  • Patent Considerations : Document polymorphic forms to avoid IP conflicts .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Q. Advanced

Chemical Proteomics :

  • Pull-Down Assays : Immobilize the compound on beads to capture binding partners from cell lysates .

CRISPR-Cas9 Knockout : Confirm target dependency by comparing activity in wild-type vs. gene-edited cells .

In Vivo Imaging : Radiolabel the compound (e.g., ¹¹C for PET) to track biodistribution .

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